(S)-2-(Fmoc-amino)-4-iodobutanoic acid
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Overview
Description
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Deprotection: Piperidine in DMF.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amino acid is obtained after removal of the Fmoc group.
Scientific Research Applications
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Mechanism of Action
The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Fmoc-amino)-4-bromobutanoic acid
- (S)-2-(Fmoc-amino)-4-chlorobutanoic acid
Uniqueness
The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Properties
Molecular Formula |
C19H18INO4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |
InChI |
InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
WUMHLUDKFHNQNJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |
Origin of Product |
United States |
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